[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine
Overview
Description
[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a propan-2-yloxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxy group of 3-chloro-5-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-5-(propan-2-yloxy)benzaldehyde.
Reductive Amination: The aldehyde group of 3-chloro-5-(propan-2-yloxy)benzaldehyde is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Chloro-5-(propan-2-yloxy)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.
Substitution: The chloro group in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-chloro-5-(propan-2-yloxy)benzaldehyde or 3-chloro-5-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 3-chloro-5-(propan-2-yloxy)phenylmethanol or 3-chloro-5-(propan-2-yloxy)aniline.
Substitution: Formation of various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Catalysis: [3-Chloro-5-(propan-2-yloxy)phenyl]methanamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-Chloro-5-(propan-2-yloxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- [3-Chloro-5-methylphenyl]methanamine
- [3-Chloro-5-ethoxyphenyl]methanamine
- [3-Chloro-5-(methoxy)phenyl]methanamine
Uniqueness:
- Structural Features: The presence of the propan-2-yloxy group distinguishes [3-Chloro-5-(propan-2-yloxy)phenyl]methanamine from its analogs, potentially leading to different chemical reactivity and biological activity.
- Applications: The unique combination of functional groups in this compound makes it suitable for specific applications in catalysis, enzyme inhibition, and materials science, which may not be achievable with similar compounds.
Properties
IUPAC Name |
(3-chloro-5-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIVVBTKPCGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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